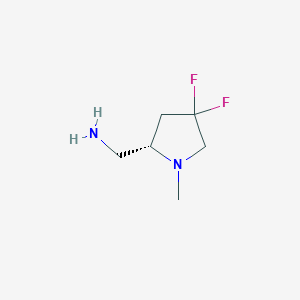
(S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine
描述
(S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine is a useful research compound. Its molecular formula is C6H12F2N2 and its molecular weight is 150.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine is a fluorinated pyrrolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, synthesis, and applications based on diverse scientific literature.
Chemical Structure and Properties
This compound features a pyrrolidine ring with two fluorine atoms and an amino methyl group. Its unique structure influences its reactivity and biological properties. The presence of fluorine enhances lipophilicity, potentially improving membrane permeability and receptor interaction.
| Property | Description |
|---|---|
| Molecular Formula | CHFN |
| Molecular Weight | 135.12 g/mol |
| Functional Groups | Amino, Fluoro, Pyrrolidine |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. This compound may modulate various biochemical pathways, influencing cellular functions such as proliferation and apoptosis.
Potential Molecular Targets:
- Enzymes involved in metabolic pathways
- Receptors associated with neurotransmission and signaling
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties. In vitro assays have shown moderate antibacterial activity against common pathogens, including Staphylococcus aureus and Escherichia coli.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 62.5 |
| Escherichia coli | 78.12 |
These findings suggest that the compound may be a candidate for further investigation in the development of antibacterial agents.
Anticancer Activity
Research has also explored the antiproliferative effects of this compound on cancer cell lines. In vitro studies demonstrated significant inhibition of cell growth in HeLa (cervical cancer) and A549 (lung cancer) cells.
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 226 |
| A549 | 242.52 |
These results indicate potential therapeutic applications in oncology, warranting further exploration into its mechanism of action against cancer cells.
Synthesis and Applications
This compound can be synthesized through multi-step organic reactions involving fluorination and amination processes. Its applications extend beyond medicinal chemistry to include:
- Pharmaceutical Development: As a building block for novel drug candidates.
- Organic Synthesis: Utilized in the synthesis of complex molecules.
- Biological Studies: Investigated for interactions with biomolecules.
Case Studies
-
Antibacterial Efficacy Against MRSA:
A study conducted on methicillin-resistant Staphylococcus aureus (MRSA) highlighted the compound's effectiveness in inhibiting bacterial growth, suggesting its potential role in treating resistant infections. -
Inhibition of Cancer Cell Proliferation:
In a comparative study with other pyrrolidine derivatives, this compound showed superior anticancer activity against various cell lines, prompting further investigation into its structural requirements for activity.
属性
IUPAC Name |
[(2S)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F2N2/c1-10-4-6(7,8)2-5(10)3-9/h5H,2-4,9H2,1H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEFDJSAWWFGRW-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1CN)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC(C[C@H]1CN)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















